

Fura PE-3: A Technical Guide to Ratiometric Calcium Measurement

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Compound of Interest

Compound Name: Fura PE-3 potassium

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Introduction

Intracellular calcium (Ca^{2+}) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. Consequently, the precise measurement of intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) is fundamental to research in cell biology and drug development. Fura PE-3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a high-performance, ratiometric fluorescent indicator designed for the quantitative measurement of intracellular calcium.[1] It is a derivative of the widely used Fura-2 dye, engineered to overcome a key limitation of its predecessor: leakage from the cytoplasm and sequestration into organelles.[2] This improved intracellular retention makes Fura PE-3 an ideal probe for long-term experiments and for cell types prone to dye extrusion, ensuring more stable and reliable Ca^{2+} measurements over time.[3]

Like Fura-2, Fura PE-3 is a dual-excitation indicator. Upon binding to Ca^{2+} , its peak excitation wavelength shifts from approximately 364 nm to 335 nm, while the fluorescence emission maximum remains relatively constant at around 495-502 nm.[2][4] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, one can determine the $[\text{Ca}^{2+}]_i$ in a way that corrects for variables such as dye concentration, cell thickness, and photobleaching, providing a robust and quantifiable readout of cellular calcium dynamics.[5]

Core Principles of Ratiometric Measurement

The key advantage of Fura PE-3 is its ratiometric nature, which provides a quantitative measure of $[Ca^{2+}]_i$ independent of several confounding experimental variables.^[5] The dye exhibits a shift in its absorption (excitation) spectrum upon binding calcium, a phenomenon known as dual-excitation ratiometry.

- **Calcium-Free State:** In the absence of calcium, Fura PE-3 has a peak absorbance (and thus peak fluorescence excitation) at a longer wavelength, approximately 363-380 nm.^{[3][6]}
- **Calcium-Bound State:** When saturated with calcium, the peak absorbance shifts to a shorter wavelength, approximately 335-340 nm.^{[2][3]}
- **Isosbestic Point:** There is a specific wavelength, the isosbestic point, at which the absorbance is independent of the calcium concentration.
- **Emission:** Regardless of the excitation wavelength or calcium-binding state, the dye's fluorescence emission maximum is consistently around 510 nm.^{[6][7]}

The experimental procedure involves alternately exciting the Fura PE-3 loaded cells with light at ~340 nm and ~380 nm and measuring the corresponding fluorescence emission intensity at ~510 nm for each excitation wavelength. The ratio of the fluorescence intensities (F_{340}/F_{380}) is then calculated. This ratio is directly proportional to the intracellular calcium concentration.^[5] An increase in $[Ca^{2+}]_i$ leads to a higher fluorescence intensity upon 340 nm excitation and a lower intensity upon 380 nm excitation, resulting in an increased F_{340}/F_{380} ratio.

Caption: Ratiometric measurement principle of Fura PE-3.

Quantitative Data Summary

Fura PE-3 was designed to have photophysical properties that are very similar to its parent compound, Fura-2. While specific molar extinction coefficient and quantum yield values for Fura PE-3 are not readily available in the literature, the values for Fura-2 serve as a very close approximation.

Property	Value	Conditions / Notes
Excitation Maximum (λ_{ex})	~335 nm	Ca ²⁺ -Saturated
~364 nm	Ca ²⁺ -Free	
Emission Maximum (λ_{em})	~495-505 nm	Largely independent of Ca ²⁺ concentration. [2] [3]
Dissociation Constant (K _d)	~145 nM	For Ca ²⁺ at 22°C, pH 7.2. [1] [3]
Molar Extinction Coefficient (ϵ)	~35,000 M ⁻¹ cm ⁻¹	At 335 nm (Ca ²⁺ -Saturated). Value for Fura-2. [3]
~27,000 M ⁻¹ cm ⁻¹	At 363 nm (Ca ²⁺ -Free). Value for Fura-2. [3]	
Fluorescence Quantum Yield (Φ_f)	~0.49	Ca ²⁺ -Saturated. Value for Fura-2. [2] [8]
~0.23	Ca ²⁺ -Free. Value for Fura-2. [1] [2]	

Detailed Experimental Protocols

Cell Loading with Fura PE-3 AM

The acetoxymethyl (AM) ester form of Fura PE-3 is a membrane-permeant version of the dye that can be loaded into cells via incubation.[\[4\]](#) Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, Ca²⁺-sensitive form of Fura PE-3 in the cytosol.[\[2\]](#)

Materials:

- Fura PE-3 AM (or Fura-2 LR, AM)
- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic® F-127, 20% solution in DMSO

- Balanced salt solution appropriate for the cells (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.2-7.4)
- Probenecid (optional, anion transport inhibitor to further reduce leakage)

Protocol:

- Prepare Stock Solutions:
 - Prepare a 1-10 mM Fura PE-3 AM stock solution in anhydrous DMSO.[\[2\]](#) Aliquot into single-use volumes and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[\[2\]](#)
 - (Optional) Prepare a stock solution of Probenecid.
- Prepare Loading Buffer:
 - On the day of the experiment, warm the Fura PE-3 AM stock solution to room temperature.
 - For a final loading concentration of 1-5 μ M, first mix the required volume of the Fura PE-3 AM stock with an equal volume of 20% Pluronic F-127 solution.[\[2\]](#) This aids in dispersing the dye in the aqueous buffer.
 - Dilute this mixture into the pre-warmed physiological buffer to achieve the final desired concentration (e.g., for a 2 μ M final concentration, add 1 μ L of 2 mM Fura PE-3 AM stock to 1 mL of buffer). The final Pluronic F-127 concentration will be approximately 0.02%.[\[2\]](#)
 - (Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM to improve dye retention.[\[9\]](#)
- Cell Loading:
 - For adherent cells, remove the culture medium and replace it with the Fura PE-3 AM loading buffer.
 - For cells in suspension, pellet the cells and resuspend them in the loading buffer.[\[10\]](#)

- Incubate the cells for 15-60 minutes at a temperature appropriate for the cell type (typically 20-37°C).^{[2][9]} Optimal loading time and temperature must be determined empirically.
- Note: Lowering the incubation temperature can sometimes reduce dye compartmentalization into organelles.^[9]
- Wash and De-esterification:
 - After incubation, remove the loading buffer.
 - Wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing probenecid if used during loading) to remove extracellular dye.
 - Incubate the cells for an additional 20-30 minutes at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.^{[6][11]} The cells are now ready for imaging.

Ratiometric Imaging and Data Acquisition

Equipment:

- An inverted fluorescence microscope equipped with a light source capable of rapidly alternating excitation wavelengths (e.g., xenon arc lamp with filter wheel or LED light source).^[5]
- Excitation filters for ~340 nm and ~380 nm.
- A dichroic mirror and an emission filter centered around ~510 nm.
- A sensitive camera (e.g., sCMOS or EMCCD).
- Image acquisition software capable of controlling the hardware and performing ratio calculations.

Protocol:

- Place the prepared cells on the microscope stage.

- Using the acquisition software, set up a time-lapse experiment.
- Configure the software to sequentially capture images with excitation at 340 nm and 380 nm. The emission is collected at ~510 nm for both.
- Establish a baseline recording of the resting F_{340}/F_{380} ratio for a few minutes before applying any stimulus.
- Add the agonist or experimental compound and continue recording the fluorescence changes over time.
- The software should calculate the ratio of the 340 nm image to the 380 nm image on a pixel-by-pixel basis in real-time or during post-processing.

Conversion of Ratio to $[Ca^{2+}]_i$ (Calibration)

To convert the measured fluorescence ratio (R) into an absolute calcium concentration, the following equation, developed by Grynkiewicz, Poenie, and Tsien, is used:

$$[Ca^{2+}]_i = K_d * Q * (R - R_{min}) / (R_{max} - R)$$

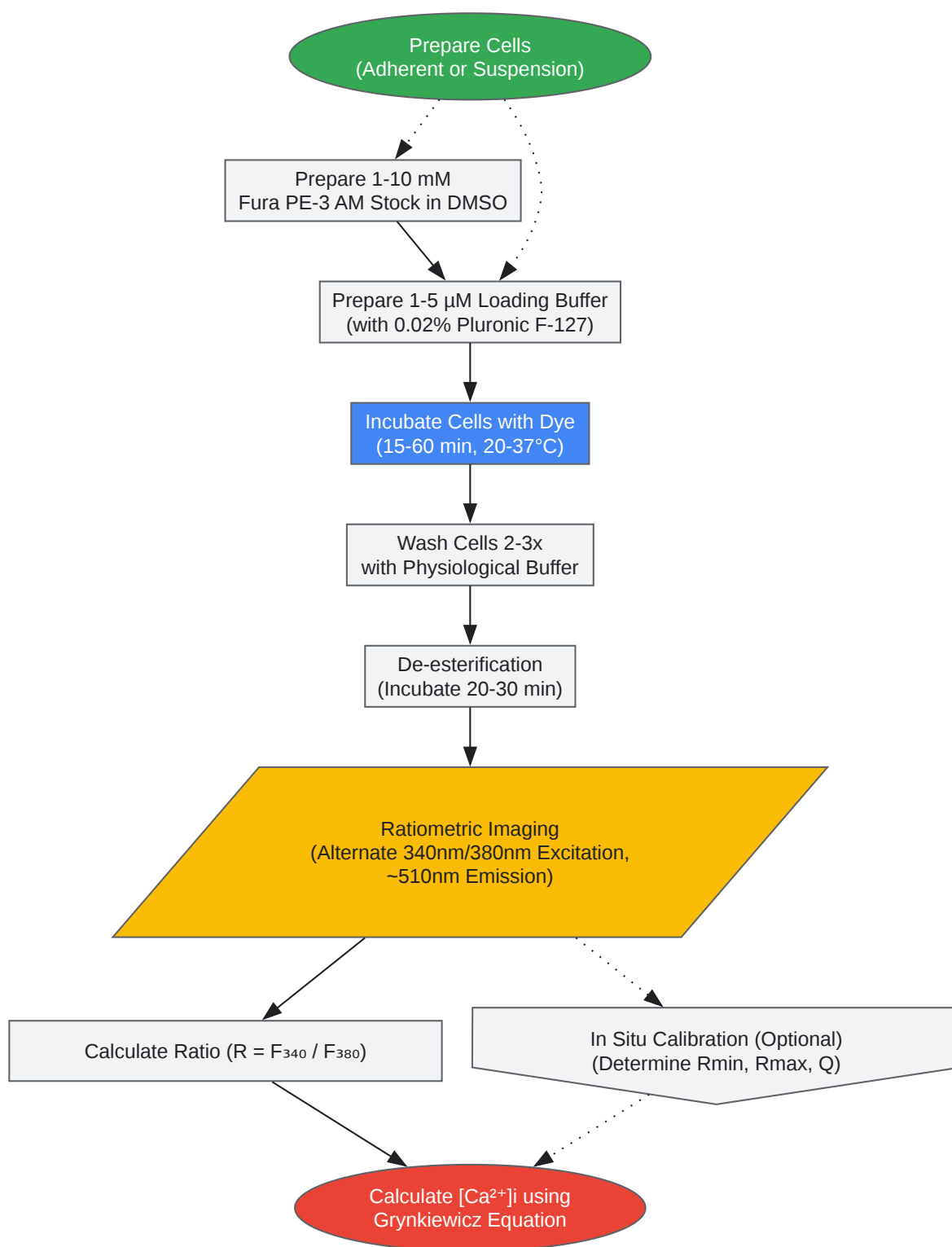
Where:

- K_d : The dissociation constant of the indicator (~145 nM for Fura PE-3).^[1]
- R: The experimentally measured ratio of fluorescence intensities (F_{340}/F_{380}).
- R_{min} : The ratio in the absence of Ca^{2+} (zero calcium).
- R_{max} : The ratio at Ca^{2+} saturation.
- Q: The ratio of fluorescence intensity of the free indicator to the bound indicator at 380 nm excitation (F_{min380} / F_{max380}).

The calibration parameters (R_{min} , R_{max} , Q) are determined empirically and are specific to the experimental setup (microscope, filters, etc.). This is typically done in situ at the end of an experiment.

In Situ Calibration Protocol:

- At the end of the experiment, record the ratio (R) from the cells.
- To determine R_{max} , perfuse the cells with a buffer containing a high concentration of Ca^{2+} (e.g., 5-10 mM) and a calcium ionophore (e.g., 5-10 μ M Ionomycin) to equilibrate intracellular and extracellular Ca^{2+} . Record the stable, maximum fluorescence ratio.
- To determine R_{min} , subsequently perfuse the cells with a calcium-free buffer containing a high concentration of a calcium chelator (e.g., 10 mM EGTA) and the ionophore. This will remove all intracellular Ca^{2+} . Record the stable, minimum fluorescence ratio.
- The values for F_{min380} and F_{max380} are taken from the 380nm channel data during the R_{min} and R_{max} measurements, respectively, to calculate Q.



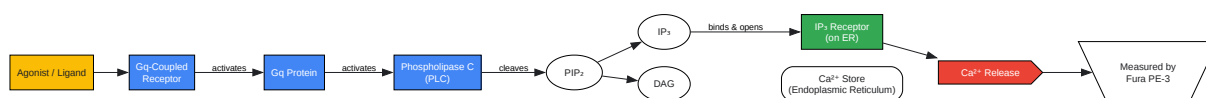
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Caption: Experimental workflow for using Fura PE-3.

Application in Signaling Pathway Analysis

Fura PE-3 is instrumental in dissecting signaling pathways that involve changes in intracellular calcium. A classic example is the pathway initiated by Gq-coupled G protein-coupled receptors (GPCRs).

Upon ligand binding, the GPCR activates the Gq alpha subunit, which in turn activates the enzyme Phospholipase C (PLC).[6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[6] While DAG remains in the membrane to activate Protein Kinase C (PKC), IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[6] This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, causing a rapid and transient increase in [Ca²⁺]_i. This calcium signal is precisely what Fura PE-3 measures, providing a dynamic readout of GPCR activation and downstream signaling.



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Caption: GPCR/Gq pathway leading to measurable Ca²⁺ release.

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References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Fura-2 AM | TargetMol [targetmol.com]

- 7. Fura-2 - Wikipedia [en.wikipedia.org]
- 8. Possibility of simultaneously measuring low and high calcium concentrations using Fura-2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescence lifetimes and quantum yields of rhodamine derivatives: new insights from theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Ca²⁺ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
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